Escaline

5-HT2A Receptor Phenethylamine SAR Receptor Binding Assay

Escaline (CAS 39201-82-6), the 4-ethoxy analogue of mescaline, exhibits a Ki of 216.0 nM at 5-HT2A, enabling robust receptor activation at lower concentrations to minimize off-target effects. Essential for SAR investigations of 4-alkoxy chain length on 5-HT2A agonist activity, as validated by Halberstadt et al. (2019). Choose Escaline for validated translational studies with 5-8x greater potency than mescaline.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 39201-82-6
Cat. No. B1605962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEscaline
CAS39201-82-6
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1OC)CCN)OC
InChIInChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3
InChIKeyRHOGRSKNWDNCDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Escaline (39201-82-6) — Procurement-Ready Chemical Profile and Structural Classification


Escaline (CAS 39201-82-6), systematically identified as 3,5-dimethoxy-4-ethoxyphenethylamine, is a synthetic psychedelic compound classified within the phenethylamine and scaline families [1]. It was first synthesized and reported by Benington et al. in 1954 and subsequently re-examined in the laboratory of David E. Nichols, with human subjective effects later documented by Alexander Shulgin [2]. Structurally, Escaline is the 4-ethoxy analogue of mescaline (3,4,5-trimethoxyphenethylamine) and the non-α-methyl phenethylamine analogue of 3C-E (3,5-dimethoxy-4-ethoxyamphetamine) [1].

Escaline (39201-82-6) vs. In-Class Phenethylamine Analogs — The Case Against Unverified Substitution


Escaline belongs to the scaline subclass of mescaline-derived phenethylamines, which includes close structural analogs such as proscaline (4-propoxy) and isoproscaline (4-isopropoxy). Despite sharing a common 3,5-dimethoxy-4-alkoxyphenethylamine scaffold, systematic structure-activity relationship (SAR) investigations demonstrate that variations in the 4-alkoxy substituent length and branching produce measurable, non-linear differences in 5-HT2A receptor-mediated behavioral potency [1]. Moreover, the presence or absence of an α-methyl group (as in the 3C-E/amphetamine series) alters both potency and pharmacokinetic properties, making Escaline pharmacodynamically distinct from its α-methyl homolog 3C-E [2]. These documented SAR divergences render generic cross-compound substitution without empirical verification scientifically indefensible.

Escaline (39201-82-6) Evidence-Based Differentiation — Quantitative Head-to-Head Comparative Data for Informed Scientific Selection


Escaline vs. Mescaline: 5-HT2A Receptor Binding Affinity — In Vitro Comparison

In vitro receptor binding studies demonstrate that Escaline binds to the serotonin 5-HT2A receptor with a Ki of 216.0 nM [1]. This value represents a quantifiable differentiation from the parent compound mescaline. Although mescaline's 5-HT2A Ki is reported in the micromolar range (approximately 2-10 µM depending on assay conditions), the precise Ki for mescaline from the same study series is not collocated in the primary dataset; the 216 nM value for Escaline establishes its higher receptor affinity at the primary target mediating psychedelic activity [1].

5-HT2A Receptor Phenethylamine SAR Receptor Binding Assay

Escaline vs. Mescaline: In Vivo Behavioral Potency — Head-Twitch Response (HTR) in Mice

In the 5-HT2A receptor-mediated head-twitch response (HTR) assay conducted in C57BL/6J mice, replacing the 4-methoxy substituent of mescaline with an ethoxy group (Escaline) resulted in increased potency in the HTR assay [1]. The study establishes that homologation of the 4-alkoxy chain enhances 5-HT2A-mediated behavioral activity relative to the parent mescaline scaffold [1]. This finding directly corroborates human potency data showing Escaline is approximately 5- to 8-fold more potent than mescaline .

Head-Twitch Response 5-HT2A Agonism In Vivo Pharmacology

Escaline vs. Proscaline: 4-Alkoxy Homologation Effects on In Vivo Potency

The HTR study conducted by Halberstadt et al. (2019) included direct parallel testing of mescaline, escaline (4-ethoxy), and proscaline (4-propoxy) [1]. The study demonstrated that replacing the 4-methoxy substituent with an ethoxy or propoxy group increased potency in the HTR assay for both the mescaline series and the TMA (α-methyl) series [1]. This finding establishes that escaline and proscaline, while both more potent than mescaline, may exhibit differential potency profiles along the alkoxy chain elongation continuum.

Structure-Activity Relationship 4-Alkoxy Substitution Scaline Series

Escaline vs. 3C-E: α-Methyl Substitution Alters Human Dose-Response Profile

Escaline is the phenethylamine (non-α-methyl) analogue of 3C-E (3,5-dimethoxy-4-ethoxyamphetamine). Human dose data from Shulgin's PiHKAL indicates that escaline has an active oral dose range of 40-60 mg hydrochloride [1], while 3C-E is reported with a dosage range of 30-60 mg [2]. Despite overlapping dosage windows, the presence of an α-methyl group in 3C-E confers distinct pharmacokinetic and pharmacodynamic properties, including altered duration of action and metabolic stability relative to the phenethylamine scaffold.

Phenethylamine vs. Amphetamine α-Methylation Human Dose Range

Escaline Hydrochloride: Physical Characterization Data for Identity Verification

Escaline hydrochloride (CAS 3166-82-3) exhibits a well-defined melting point of 165-166 °C [1]. This thermophysical parameter provides a reproducible, instrument-agnostic identity verification metric for quality control. The free base (CAS 39201-82-6) has a calculated ACD/LogP of 1.43 and a molecular weight of 225.28 g/mol . Certified reference material solutions (1.0 mg/mL in methanol) are commercially available for LC/MS or GC/MS method development .

Analytical Reference Standard Melting Point Quality Control

Escaline (39201-82-6) — Optimized Application Scenarios Based on Quantified Differentiation Evidence


5-HT2A Receptor Pharmacology Studies Requiring Nanomolar Affinity Probes

Researchers investigating 5-HT2A receptor-mediated signaling pathways should select Escaline over mescaline when higher receptor affinity is required to achieve robust activation at lower compound concentrations. Escaline's Ki of 216.0 nM at 5-HT2A [1] enables experimental designs that minimize off-target effects associated with high-concentration mescaline exposure while maintaining sufficient target engagement.

Structure-Activity Relationship (SAR) Studies of 4-Alkoxy Phenethylamine Series

Escaline is an essential comparator in systematic SAR investigations examining the effects of 4-alkoxy chain length on 5-HT2A agonist activity. The Halberstadt et al. (2019) HTR study [2] directly benchmarked escaline (ethoxy) against mescaline (methoxy) and proscaline (propoxy), establishing that ethoxy substitution represents a discrete point on the alkoxy homologation continuum with measurable differences in in vivo potency. Procurement of all three compounds enables controlled comparative analyses.

Analytical Method Development and Forensic Reference Standard Applications

Escaline hydrochloride is commercially available as a certified reference material (1.0 mg/mL in methanol) suitable for LC/MS and GC/MS method development, calibration, and quality control . The well-defined melting point (165-166 °C) and calculated LogP (1.43) provide additional physicochemical reference points for method validation and compound identification in toxicology and forensic analysis workflows.

Translational Research Bridging Rodent HTR Models to Human Psychedelic Pharmacology

The Halberstadt et al. (2019) study demonstrated that potency relationships for mescaline analogs in the mouse HTR assay closely parallel human hallucinogenic data [2]. Escaline serves as a validated translational tool compound for studies correlating rodent behavioral pharmacology with human subjective effects, with the added advantage of 5- to 8-fold greater potency than mescaline enabling reduced compound consumption in longitudinal or high-throughput experimental designs.

Technical Documentation Hub

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